3,4,5-Trichlorobiphenyl

Description

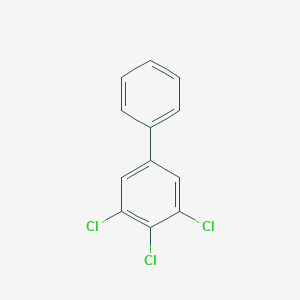

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,3-trichloro-5-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl3/c13-10-6-9(7-11(14)12(10)15)8-4-2-1-3-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSFZSQRJGZHMMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C(=C2)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6074176 | |

| Record name | 3,4,5-Trichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53555-66-1 | |

| Record name | 3,4,5-Trichlorobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53555-66-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4,5-Trichlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053555661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4,5-Trichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5-TRICHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7TJ4JMT31P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Occurrence, Distribution, and Transport Dynamics of 3,4,5 Trichlorobiphenyl

Global and Regional Distribution Patterns in Environmental Compartments

Polychlorinated biphenyls (PCBs), including the congener 3,4,5-trichlorobiphenyl, are synthetic organic chemicals that have become widespread environmental contaminants due to their industrial use and resistance to degradation. who.intnih.gov Their distribution throughout the global ecosystem is a result of complex transport and partitioning processes.

Atmospheric Transport and Deposition

The volatilization of PCBs from contaminated soil and water surfaces is a primary mechanism for their entry into the atmosphere. wa.gov Once airborne, these compounds can be transported over long distances. wa.gov While PCBs are primarily associated with the gaseous phase in the atmosphere, a fraction, particularly the more highly chlorinated forms, can adsorb to particulate matter. wa.gov This association with particles facilitates their removal from the atmosphere through wet and dry deposition. Generally, less chlorinated PCBs are more volatile and can travel farther from their source compared to their more highly chlorinated counterparts, which tend to be deposited closer to the point of contamination. wa.gov

Aquatic System Distribution (Water Column and Sediments)

In aquatic environments, PCBs exhibit low water solubility and a tendency to adsorb to particulate matter and sediments. epa.gov This sorption behavior is influenced by the degree of chlorination, with more highly chlorinated congeners showing a stronger affinity for sediments. who.int Consequently, sediments often act as significant reservoirs for PCBs in aquatic systems. epa.gov The release of PCBs from sediments back into the water column can occur, serving as a continuing source of contamination for the overlying water and aquatic organisms. cmu.edu The concentration of PCBs in the water column is influenced by factors such as partitioning between the dissolved and particulate phases, as well as removal through volatilization. who.intnih.gov

Terrestrial Distribution (Soil and Vegetation)

In terrestrial environments, PCBs are primarily found in soil, where they bind strongly to organic matter. nih.gov This strong adsorption limits their mobility and the likelihood of leaching into groundwater. nih.gov However, volatilization from soil surfaces remains a significant pathway for their redistribution into the atmosphere. nih.gov Plants can take up PCBs from the soil, with the extent of uptake often correlating with the concentration in the soil. Research suggests that lower chlorinated congeners are more readily taken up by plants, likely due to their greater mobility in the soil. Studies on soybean plants have indicated that contamination is more likely to occur through vapor sorption onto foliage rather than root uptake and translocation. acs.org The accumulation of PCBs in plants is typically higher in the roots compared to the stems and leaves.

Bioaccumulation and Biomagnification in Ecological Food Webs

A defining characteristic of PCBs is their ability to accumulate in living organisms and become more concentrated at higher trophic levels. nih.gov This process of bioaccumulation and biomagnification is a key factor in their environmental risk.

Trophic Transfer Mechanisms

The transfer of PCBs through the food web occurs as organisms consume contaminated prey. nih.gov Due to their lipophilic (fat-loving) nature, PCBs readily accumulate in the fatty tissues of organisms. As energy is transferred from lower to higher trophic levels, these accumulated PCBs are also transferred and become increasingly concentrated. nih.gov This process, known as biomagnification, leads to the highest concentrations of PCBs being found in top predators of a food web. The specific feeding habits and trophic level of an organism are major determinants of its PCB burden.

Congener-Specific Bioaccumulation Potentials of Trichlorobiphenyls

The potential for a specific PCB congener to bioaccumulate is not uniform across all 209 possible variations. nih.govepa.gov This specificity is influenced by the number and position of chlorine atoms on the biphenyl (B1667301) structure. Generally, congeners with a higher degree of chlorination tend to bioaccumulate to a greater extent. However, the relationship is not linear, as very highly chlorinated congeners (with 7-10 chlorines) may be less bioavailable due to their strong binding to sediment and organic matter. nih.gov

The bioaccumulation of trichlorobiphenyls is influenced by their metabolic stability. Congeners that are more resistant to metabolic breakdown persist longer in an organism's tissues, leading to higher accumulation. epa.gov For instance, the presence of chlorine atoms at specific positions can hinder metabolism and enhance bioaccumulation. acs.org Studies have shown that the pattern of PCB congeners can change at different trophic levels, with a higher proportion of more persistent congeners found in organisms at the top of the food chain. d-nb.info

Below is an interactive table detailing the concentrations of various trichlorobiphenyls and other PCB congeners found in different environmental matrices and organisms, based on published research findings.

| PCB Congener | Sample Type | Location | Concentration |

| Trichlorobiphenyls | |||

| 2,2',5-Trichlorobiphenyl | Soil | Borno State, Nigeria | 3.21E-03 to 3.21E-02 mg/kg |

| 2,4,4'-Trichlorobiphenyl | Soil | Borno State, Nigeria | 1.22E-02 to 4.54E-01 mg/kg |

| 2,4',5-Trichlorobiphenyl (B150608) | Soil | Borno State, Nigeria | 1.00E-02 to 3.12E-01 mg/kg |

| Other PCB Congeners | |||

| 2,2',5,5'-Tetrachlorobiphenyl | Soil | Borno State, Nigeria | 1.44E-04 to 9.23E-01 mg/kg |

| 2,2',4,5,5'-Pentachlorobiphenyl | Soil | Borno State, Nigeria | 1.32E-02 to 8.20E-01 mg/kg |

| 2,2',3,4,4',5,5'-Heptachlorobiphenyl | Soil | Borno State, Nigeria | 2.23E-02 to 5.23E-01 mg/kg |

| 2,2',3,3',4,4',5,5'-Octachlorobiphenyl | Soil | Borno State, Nigeria | 3.21E-02 to 4.65E-01 mg/kg |

Data sourced from a study on PCB contamination in soil in Borno State, Nigeria.

Environmental Transport Processes Affecting this compound Fate

The movement and ultimate fate of this compound in the environment are governed by several key transport processes. These include its tendency to attach to particles, its movement between sediment and water, the influence of water currents, and its ability to travel long distances.

Due to its hydrophobic nature, this compound exhibits a strong tendency to sorb, or attach, to organic matter and particulate matter in aquatic and soil environments. who.int This process is a dominant factor in its environmental distribution. nm.gov The extent of sorption is influenced by the organic carbon content of the soil or sediment; higher organic carbon content leads to stronger sorption. nm.gov This strong binding to solids reduces the amount of the compound dissolved in water, thereby affecting its mobility and bioavailability. nm.gov The sorption process is also influenced by the number of chlorine atoms on the biphenyl structure, with more highly chlorinated congeners being more tenaciously held. nm.gov

The partitioning of PCBs between water and particulate matter is a critical factor in their environmental behavior. researchgate.net Studies have shown that in marine environments, the sorption of PCBs to organic material is influenced by the organic content and composition of the adsorbing materials. researchgate.net When sorbed to particulate organic carbon, only a small fraction of PCBs may be available for uptake by organisms. researchgate.net

Table 1: Factors Influencing Sorption of this compound

| Factor | Influence on Sorption | Reference |

| Organic Carbon Content | Higher content leads to increased sorption. | nm.gov |

| Particulate Matter | Acts as a primary sorbent in aquatic systems. | |

| Chlorination Level | Higher chlorination can increase sorption tenacity. | nm.gov |

| Chemical Structure | The specific arrangement of chlorine atoms affects sorption affinity. | researchgate.net |

Sediments often act as a major reservoir for PCBs, including this compound. epa.gov However, these sediments are not always a final sink. Physical disturbances such as storms, dredging, or strong currents can lead to the resuspension of contaminated sediments. umd.edu This resuspension reintroduces the bound PCBs into the water column, a process known as benthic-pelagic exchange. researchgate.net

This exchange is a key mechanism for the internal cycling of PCBs within an aquatic system. researchgate.net The release of PCBs from resuspended sediments can lead to increased dissolved concentrations in the water, making them available for uptake by aquatic organisms. umd.edu The rate of desorption from these resuspended particles is a critical factor in determining the impact of these events. umd.edu Tidal-induced resuspension and mixing are major drivers controlling this exchange and the vertical distribution of PCBs in the water column. researchgate.net

Water currents and mixing patterns play a significant role in the spatial distribution of this compound. sfei.org In rivers, estuaries, and coastal areas, hydrodynamic forces transport both dissolved and particle-bound PCBs over considerable distances. The flow regime can determine whether an area acts as a depositional zone, where PCBs accumulate in sediments, or an erosional zone, where they are transported elsewhere.

In some cases, the geochemical characteristics of the sediment may have a greater influence on PCB uptake by passive samplers than the surrounding hydrodynamic conditions. sfei.org However, models simulating the fate of hydrophobic pollutants in marine environments show that transport via advection and turbulent diffusion are key processes. researchgate.net

Despite their relatively low volatility, PCBs like this compound can undergo long-range environmental transport, primarily through the atmosphere. nih.gov This occurs through a process of volatilization from soil and water surfaces, atmospheric transport, and subsequent deposition in remote locations, including arctic and high mountain areas. csic.es The Henry's Law constant, which describes the partitioning of a chemical between air and water, indicates that vaporization can be an important transport process for PCBs dissolved in surface waters. who.int

This atmospheric pathway is responsible for the widespread global distribution of PCBs, leading to their detection in ecosystems far from their original sources. nih.govcsic.es The lower chlorinated PCBs are generally more volatile and thus more prevalent in the atmosphere. nih.gov

Hydrodynamic Influences on Distribution

Environmental Modeling of this compound Fate

To predict the environmental fate and distribution of this compound, scientists utilize various mathematical models. noaa.gov These models integrate the physical and chemical properties of the compound with the characteristics of the specific environment being studied.

One common approach is the fugacity model, which predicts the distribution of a chemical among different environmental compartments (air, water, soil, sediment, biota) based on its tendency to "escape" from each phase. Fate models can also incorporate transport processes like advection and diffusion, as well as transformation processes. researchgate.net

For instance, a three-compartment model has been used to study the kinetics of transport between water, air, and sediment, calculating rates of evaporation and sorption. nih.gov More complex models can simulate the seasonal variability of PCB distribution by linking hydrodynamic, biogeochemical, and pollutant-partitioning modules. researchgate.net These models are essential tools for understanding the long-term behavior of this compound and for developing effective management and remediation strategies.

Biotransformation and Biodegradation Pathways of 3,4,5 Trichlorobiphenyl

Microbial Biotransformation Mechanisms

The biotransformation of 3,4,5-trichlorobiphenyl is accomplished by a variety of microorganisms through distinct metabolic pathways under different environmental conditions. These processes are key to the natural attenuation of this compound in contaminated ecosystems.

Anaerobic Reductive Dechlorination Processes

Under anaerobic conditions, the primary mechanism for the biotransformation of highly chlorinated biphenyls like this compound is reductive dechlorination. This process involves the removal of chlorine atoms from the biphenyl (B1667301) structure, which is replaced by a hydrogen atom. This is often a rate-limiting step for the complete degradation of polychlorinated biphenyls (PCBs) in the environment. asm.org

Microbial communities in anaerobic environments exhibit specificity in the dechlorination of PCB congeners. The removal of chlorine atoms from the meta and para positions is a typical pattern observed in the microbial dechlorination of PCBs. sci-hub.ru In the case of this compound, the para-chlorine is preferentially removed. This specificity is influenced by the chlorine substitution pattern of the congener.

The kinetics of anaerobic dechlorination can be influenced by the addition of electron donors. Studies have shown that the addition of elemental iron (Fe⁰) or hydrogen gas (H₂) can stimulate the dechlorination of this compound by reducing the lag time before the onset of dechlorination. asm.orgnih.gov For instance, the addition of 0.1 g of Fe⁰ per gram of sediment was found to decrease the lag time for the removal of the doubly flanked para-chlorine by approximately 100 days. asm.orgnih.gov However, excessively high concentrations of these electron donors or the resulting increase in pH (≥7.5), ferrous iron (Fe²⁺), or sulfide (B99878) (HS⁻) can inhibit the dechlorination process. asm.orgnih.gov

Table 1: Factors Influencing Anaerobic Dechlorination of this compound

| Factor | Effect on Dechlorination | Notes |

| Electron Donors (Fe⁰, H₂) ** | Stimulatory at low concentrations | Reduces lag time for dechlorination. asm.orgnih.gov |

| High Electron Donor Conc. | Inhibitory | Can increase the lag period before dechlorination. asm.org |

| Alkaline pH (≥7.5) | Inhibitory | asm.org |

| High Ferrous Iron (Fe²⁺) Conc. | Inhibitory | asm.org |

| High Sulfide (HS⁻) Conc. ** | Inhibitory | asm.org |

The primary product of the anaerobic reductive dechlorination of this compound is 3,5-dichlorobiphenyl. asm.org This occurs through the removal of the chlorine atom at the para position (C4). This transformation is a critical first step in the environmental breakdown of this compound, as lower chlorinated biphenyls are generally more susceptible to subsequent aerobic degradation.

Substrate Specificity and Kinetics for Trichlorobiphenyls

Aerobic Oxidative Degradation Pathways

In aerobic environments, bacteria utilize a different strategy to break down PCBs. This process involves the enzymatic incorporation of oxygen into the biphenyl rings, leading to ring cleavage and the formation of more easily degradable intermediates. uth.gr While highly chlorinated PCBs are generally resistant to this mode of attack, the less chlorinated products of anaerobic dechlorination can be further degraded aerobically. asm.orgacs.org

The initial and often rate-limiting step in the aerobic degradation of PCBs is the hydroxylation of the biphenyl rings, a reaction catalyzed by biphenyl dioxygenase (BPDO). cdnsciencepub.com This enzyme introduces two hydroxyl groups onto the aromatic ring to form a cis-dihydrodiol. For many PCBs, this attack occurs on the less chlorinated ring at the 2,3- or 3,4-positions. uth.grasm.org

In the case of this compound, the dioxygenase can attack the chlorinated ring. While specific studies on this compound are limited, the degradation of other trichlorobiphenyls by bacterial strains such as Alcaligenes sp. Y42 and Acinetobacter sp. P6 demonstrates that the major pathway proceeds through the formation of 2',3'-dihydro-2',3'-diol compounds. asm.org Some bacteria, like Pseudomonas putida LB400, possess BPDOs with a broad substrate range capable of 3,4-dihydroxylation of certain 2,5-substituted congeners. asm.org The versatility of these enzymes allows for the oxidation of a wide array of PCB congeners. asm.org

Following the initial dihydroxylation, the resulting dihydroxybiphenyl is further processed. The diol is dehydrogenated to form a catechol, which is then susceptible to ring cleavage by a dioxygenase. The meta-cleavage of the catechol ring, typically at the 1,2-position, results in the formation of a chlorinated derivative of 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid (HOPDA). asm.orgcolab.ws

This yellow-colored meta-cleavage product is a characteristic intermediate in the aerobic degradation of PCBs. tandfonline.com Subsequent enzymatic hydrolysis of the HOPDA derivative leads to the formation of a chlorobenzoic acid and a five-carbon aliphatic acid. cdnsciencepub.com For many trichlorobiphenyls, these chlorobenzoic acids can be further metabolized by the microorganisms. However, in some cases, these chlorinated benzoic acids can accumulate as dead-end products. sci-hub.ru

Table 2: Key Enzymes and Intermediates in the Aerobic Degradation of Trichlorobiphenyls

| Step | Enzyme | Intermediate Product |

| Initial Oxidation | Biphenyl Dioxygenase (BPDO) | cis-dihydrodiol |

| Dehydrogenation | Dihydrodiol Dehydrogenase | Dihydroxybiphenyl (Catechol) |

| Ring Cleavage | Dioxygenase | Chlorinated 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid (HOPDA) |

| Hydrolysis | Hydrolase | Chlorobenzoic Acid |

Hydroxylation and Dioxygenation Reactions

Role of Specific Microbial Strains (Bacteria, Fungi) in Trichlorobiphenyl Degradation

The breakdown of trichlorobiphenyls in the environment is significantly influenced by the metabolic activities of various microorganisms. Both bacteria and fungi have demonstrated the capacity to degrade these persistent organic pollutants, although the efficiency and pathways can vary depending on the specific microbial strain and the congener .

Bacteria:

Bacterial degradation of PCBs is a well-documented phenomenon, often involving the biphenyl (bph) catabolic pathway. This pathway is initiated by a dioxygenase enzyme that introduces hydroxyl groups onto the biphenyl rings, leading to ring cleavage and eventual mineralization.

Several bacterial genera have been identified as capable of degrading trichlorobiphenyls. For instance, strains of Pseudomonas are known to metabolize various PCB congeners. Research has shown that Pseudomonas putida possesses the genetic machinery, specifically the cbpABCD genes, for the catabolism of certain trichlorobiphenyls like the 2,4,5-isomer. nih.gov A mixed culture of two Pseudomonas strains, KKL101 and KKS102, exhibited an enhanced ability to degrade a range of PCBs, including those with three chlorine atoms, suggesting a symbiotic relationship where one strain may produce growth factors that support the PCB-degrading activity of the other. tandfonline.com

Burkholderia xenovorans LB400 is another potent PCB-degrading bacterium. While specific data on its activity towards this compound is limited, it is known to transform hydroxylated derivatives of other trichlorobiphenyls, such as 2,4,6-trichlorobiphenyl. nih.gov Furthermore, engineered strains of Pseudomonas pseudoalcaligenes KF707, incorporating genes from Burkholderia cepacia LB400, have shown novel capabilities to degrade certain trichlorobiphenyls via a 3,4-dioxygenase attack. nih.gov

The recombinant bacterium Cupriavidus necator JMS34 has demonstrated the ability to degrade a wide array of PCBs, including several trichlorobiphenyl isomers, without the accumulation of chlorobenzoic acid (CBA), a common and sometimes toxic intermediate. google.com

Fungi:

Fungi, particularly white-rot fungi, possess powerful extracellular ligninolytic enzymes, such as lignin (B12514952) peroxidases and manganese peroxidases, which can non-specifically oxidize a wide range of organic pollutants, including PCBs.

Studies have shown that the soil fungus Aspergillus niger can transform this compound (PCB-38), although the transformation rate is relatively low at 2%. researchgate.netkspsjournal.or.kr The primary metabolites identified from the fungal degradation of PCBs are typically mono- and di-hydroxy biphenyls. researchgate.net Other fungal species, such as Bjerkandera adusta, Pleurotus ostreatus, and Trametes versicolor, have shown significant biodegradation capabilities for other trichlorobiphenyl isomers like 2,4',5-trichlorobiphenyl (B150608). nih.gov In a study evaluating 104 fungal strains isolated from marine invertebrates, several, including species of Aspergillus, Penicillium, and Cladosporium, exhibited high bioconversion rates (over 98.5%) of 2,4,5-trichlorobiphenyl (B97342). frontiersin.org

Table 1: Microbial Strains Involved in Trichlorobiphenyl Degradation

| Microbial Strain | Target Compound(s) | Key Findings |

|---|---|---|

| Aspergillus niger | This compound (PCB-38) | Showed a 2% transformation of PCB-38 into hydrophilic metabolites. researchgate.netkspsjournal.or.kr |

| Pseudomonas putida | 2,4,5-Trichlorobiphenyl | Possesses cbpABCD genes for degradation into a chloro derivative of benzoic acid. nih.gov |

| Pseudomonas sp. (Mixed culture KKL101 & KKS102) | Various PCBs, including trichlorobiphenyls | Demonstrated enhanced degradation of a wide range of PCB congeners. tandfonline.com |

| ***Burkholderia xenovorans* LB400** | Hydroxylated derivatives of 2,4,6-Trichlorobiphenyl | Capable of transforming hydroxylated metabolites of trichlorobiphenyls. nih.gov |

| ***Cupriavidus necator* JMS34** | Various trichlorobiphenyls | Degrades a wide range of PCBs without accumulating chlorobenzoic acid. google.com |

| Bjerkandera adusta | 2,4',5-Trichlorobiphenyl | Showed high biodegradation and mineralization activity. nih.gov |

| Pleurotus ostreatus | 2,4',5-Trichlorobiphenyl | Active in both mineralization and biodegradation. nih.gov |

| Trametes versicolor | 2,4',5-Trichlorobiphenyl | Exhibited the highest mineralization rate in a comparative study. nih.gov |

| ***Cladosporium sp.* TM138-S3** | 2,4,5-Trichlorobiphenyl | Achieved over 98.5% bioconversion rate. frontiersin.org |

Plant-Mediated Biotransformation (Phytoremediation)

Phytoremediation is an emerging technology that utilizes plants to remove, degrade, or contain environmental contaminants. For PCBs, this process involves several mechanisms, including uptake from the soil, metabolism within the plant, and the stimulation of microbial degradation in the root zone.

Uptake and Sequestration in Plant Tissues

The uptake of PCBs by plants is influenced by several factors, including the specific plant species, the concentration of the PCB in the soil, and the degree of chlorination of the congener. Generally, lower-chlorinated PCBs are more readily taken up by plants than their highly chlorinated counterparts. Once absorbed by the roots, PCBs can be sequestered in various plant tissues. Studies have shown that for some trichlorobiphenyls, the majority of the compound accumulates in the root materials, with limited translocation to the above-ground parts of the plant.

In Vivo Metabolism in Whole Plants and Cell Cultures

Plants possess enzymatic systems that can metabolize PCBs into more polar and water-soluble compounds. In vitro studies using plant cell cultures have demonstrated the ability of various species to transform trichlorobiphenyls. For example, cell cultures of Rosa spp. have been shown to metabolize dichloro-, trichloro-, and tetrachlorobiphenyl congeners. frontiersin.orgfrontiersin.org The primary metabolic pathway involves hydroxylation, leading to the formation of hydroxylated PCB metabolites. acs.org

In whole plant studies, the metabolism of PCBs has also been observed. For instance, poplar plants have been shown to metabolize 4-monochlorobiphenyl into hydroxylated and subsequently sulfated metabolites. acs.org While direct evidence for the in vivo metabolism of this compound in whole plants is not extensively documented, the existing research on other trichlorobiphenyls and lower-chlorinated congeners suggests a similar potential for biotransformation. frontiersin.orgacs.org

Plant-Microbe Interactions in the Rhizosphere and Enhanced Degradation

The rhizosphere, the soil region immediately surrounding plant roots, is a hotbed of microbial activity. Plants release a variety of organic compounds, known as root exudates, which can serve as nutrients and signaling molecules for soil microorganisms. researchgate.net This interaction can significantly enhance the biodegradation of PCBs in a process known as rhizoremediation. unimi.it

Plants can recruit specific PCB-degrading bacteria to their rhizosphere. frontiersin.orgunimi.it For example, studies with Arabidopsis thaliana have shown that the plant can modify its root exudation pattern in the presence of PCBs to attract and support degrading bacteria like Paraburkholderia xenovorans LB400 and Acinetobacter calcoaceticus P320. frontiersin.org

Root exudates can also act as inducers for the bacterial genes responsible for PCB degradation. Flavonoids, a class of secondary metabolites commonly found in root exudates, have been shown to induce the expression of the bph operon in PCB-degrading bacteria, thereby stimulating the catabolic machinery for xenobiotic decomposition. frontiersin.org This synergistic relationship between plants and microbes in the rhizosphere is a promising strategy for the remediation of PCB-contaminated soils. unimi.it

Biotransformation in Aquatic Organisms (Fish)

In aquatic environments, fish can accumulate PCBs from the surrounding water, sediment, and through the food chain. nih.gov Once absorbed, these compounds can undergo biotransformation, primarily in the liver, through the action of the cytochrome P450 monooxygenase system.

Hydroxylated Metabolite Formation

The metabolism of PCBs in fish, similar to mammals, involves the enzymatic introduction of a hydroxyl group onto the biphenyl structure. nih.gov This process increases the polarity of the PCB molecule, facilitating its excretion from the body. The formation of hydroxylated metabolites is a key step in the detoxification of these compounds.

While specific studies on the hydroxylated metabolites of this compound in fish are limited, research on other PCB congeners provides insight into the likely metabolic pathways. Hydroxylated PCBs have been detected in the blood and tissues of various fish species, indicating that this is a common biotransformation route. tandfonline.com The structure of the PCB congener, including the number and position of chlorine atoms, plays a crucial role in determining the rate and products of metabolism.

Stereoselective Biotransformation of Chiral Congeners

The concept of stereoselectivity is crucial in understanding the biotransformation of certain polychlorinated biphenyls (PCBs). While this compound (PCB 38) itself is not chiral, the principles of stereoselective biotransformation observed in chiral PCB congeners provide insights into the enzymatic processes that could also be at play in the metabolism of achiral congeners. Chiral PCBs, which can exist as non-superimposable mirror images (atropisomers), are often metabolized at different rates by biological systems.

For instance, studies on chiral PCBs such as PCB 91, 95, 132, 136, and 149 have demonstrated that biotransformation via cytochrome P450 enzymes, specifically rat CYP2B1, can be stereoselective. nih.gov This enzymatic action leads to the formation of hydroxylated metabolites (OH-PCBs) with non-racemic enantiomer fractions (EFs), indicating that one atropisomer is preferentially metabolized over the other. nih.gov For example, after incubation with rat CYP2B1, the resulting 5-OH-PCBs from PCBs 91, 95, 132, and 136 showed significant deviation from a racemic mixture. nih.gov

Furthermore, the enantioselective transport and biotransformation of chiral OH-PCBs have been observed in whole poplar plants. acs.org In these studies, chiral OH-PCBs were taken up and metabolized differently, leading to non-racemic mixtures of the metabolites within the plant tissues. acs.org This highlights that biological systems, from microorganisms to plants, possess the enzymatic machinery to distinguish between stereoisomers. Such selectivity in enzymatic activity is a key factor in the persistence and potential toxicity of PCB congeners and their metabolites.

Enzyme Systems Involved in Biotransformation

The biotransformation of PCBs, including this compound, is primarily mediated by specific enzyme systems. The initial and often rate-limiting step in aerobic biodegradation is the action of dioxygenase enzymes. Biphenyl dioxygenase (BphDox) is a critical enzyme that introduces two hydroxyl groups onto the biphenyl structure, initiating the degradation cascade.

In mammals, the cytochrome P450 (CYP) monooxygenase system plays a central role in the metabolism of PCBs. acs.org These enzymes, particularly isoforms like CYP1A2 and CYP2B1, catalyze the oxidation of PCBs to form hydroxylated metabolites (OH-PCBs) and epoxides. nih.govacs.org For example, recombinant human CYP1A2 has been shown to facilitate the partial dechlorination and hydroxylation of other trichlorobiphenyls. The general metabolic pathway in mammals involves this initial CYP-mediated oxidation, which can be followed by conjugation with glucuronide or glutathione (B108866), a process catalyzed by enzymes like glutathione S-transferase (GST). acs.orgresearchgate.net

Further metabolism can lead to the formation of various other metabolites. For instance, the mercapturic acid pathway has been identified in the metabolism of 2,4',5-trichlorobiphenyl in rats, leading to a variety of sulfur-containing metabolites. tandfonline.com The enzymes involved in this pathway include γ-glutamyl transpeptidase, cysteinylglycine (B43971) dipeptidase, and cysteine S-conjugate β-lyase. researchgate.net Subsequent reactions can be catalyzed by thiol S-methyl transferase and FAD-containing monooxygenases. researchgate.net

The table below summarizes the key enzyme systems and their roles in PCB biotransformation.

| Enzyme System | Role in Biotransformation | Relevant PCB Congeners |

| Biphenyl Dioxygenase (BphDox) | Initial dioxygenation of the biphenyl ring in aerobic biodegradation. | Trichlorobiphenyls |

| Cytochrome P450 (CYP) Monooxygenases (e.g., CYP1A2, CYP2B1) | Oxidation to form hydroxylated metabolites (OH-PCBs) and epoxides in mammals. nih.govacs.org | Trichlorobiphenyls, various chiral PCBs nih.gov |

| Glutathione S-Transferase (GST) | Conjugation of oxidized metabolites with glutathione. acs.org | General PCB metabolism |

| Mercapturic Acid Pathway Enzymes | Formation of sulfur-containing metabolites. tandfonline.com | 2,4',5-trichlorobiphenyl tandfonline.com |

General Principles of PCB Biotransformation Relevant to this compound

Influence of Chlorination Pattern on Degradation Rates

The rate and extent of PCB biodegradation are heavily influenced by the number and position of chlorine atoms on the biphenyl rings. A general principle is that the degradation rate decreases as the degree of chlorination increases. asm.org Microorganisms typically metabolize mono-, di-, and trichlorinated biphenyls more rapidly than tetrachlorobiphenyls, while highly chlorinated biphenyls are often resistant to aerobic degradation.

Research on various bacterial strains has revealed different reactivity preferences for attacking chlorinated phenyl groups. For instance, some strains exhibit a preference for 3- and 4-chlorophenyl groups over 2-chlorophenyl groups. researchgate.net The chlorination pattern on the non-reacting ring can also strongly affect the degradation rate for many bacterial strains. researchgate.net In a study with the soil fungus Aspergillus niger, the transformation of this compound was observed to be slower than that of biphenyl, 2-chlorobiphenyl, and 4-chlorobiphenyl. researchgate.net

The following table illustrates the relative degradation of different PCB congeners by Aspergillus niger.

| Compound | Transformation Amount (%) |

| Biphenyl | 65 |

| 2-chlorobiphenyl (PCB-1) | 38 |

| 4-chlorobiphenyl (PCB-3) | 52 |

| This compound (PCB 38) | 2 |

| 3,3',4,4',5-pentachlorobiphenyl (PCB-126) | Not Observed |

Data from a study on the fate of synthetic congeners in a pure microbial culture of Aspergillus niger. researchgate.net

Formation and Fate of Stable and Reactive Metabolites (e.g., catechols, hydroquinones)

The biotransformation of PCBs leads to the formation of a variety of metabolites, some of which can be more reactive and potentially more toxic than the parent compound. The initial oxidation of the biphenyl ring by dioxygenases results in the formation of dihydrodiols, which are then dehydrogenated to form dihydroxy-PCBs, also known as catechols. asm.org

These catechols are key intermediates that can undergo ring cleavage, typically through a meta-cleavage pathway, leading to the formation of chlorinated benzoic acids. asm.org However, under certain conditions, these catechols can be further oxidized to form highly reactive quinones. nih.gov For example, experiments with 3,4-dichlorobiphenyl (B164822) and this compound have shown the formation of para-quinones and hydroquinones. nih.gov These quinone metabolites are electrophilic and can form covalent adducts with cellular macromolecules like DNA and proteins, which is a significant mechanism of their toxicity. nih.govnih.gov

The table below lists some of the potential hydroxylated metabolites of this compound.

| Parent Compound | Metabolite |

| This compound | 2-OH-PCB 38 |

| This compound | 2'-OH-PCB 38 |

| This compound | 3'-OH-PCB 38 |

| This compound | 4'-OH-PCB 38 |

Data derived from a comprehensive review of PCB metabolism. nih.gov

Ecological Implications and Environmental Risk Assessment Frameworks

Impact on Ecosystem Structure and Function

The introduction of persistent pollutants like 3,4,5-Trichlorobiphenyl into the environment can induce significant alterations in the structure and function of ecosystems. These impacts begin at the base of the food web and can cascade to higher trophic levels.

The structure of an ecosystem, which includes species composition, diversity, and population dynamics, can be affected by the toxicological properties of PCB 38. As a potential endocrine-disrupting compound, this compound can interfere with the hormonal systems of wildlife. nih.gov Endocrine disruption can lead to reproductive impairments, developmental abnormalities, and altered behaviors in fish, birds, and mammals, which can, in turn, reduce population viability and shift community structure. wa.gov For instance, adverse effects on the reproductive success of key predator or prey species can have cascading effects throughout the food web.

Exposure Pathways in Wild Biota

The primary route of exposure to this compound for most wildlife is through the diet. lgcstandards.com Due to its chemical stability and resistance to degradation, PCB 38 persists in the environment for long periods, particularly in sediments and soils which act as environmental sinks. lgcstandards.com

The exposure pathway typically begins with the release of the compound from historical sources, such as old electrical equipment and hazardous waste sites. epa.gov Through atmospheric transport and deposition, it enters aquatic and terrestrial systems. In aquatic environments, its high lipophilicity, indicated by a high octanol-water partition coefficient (Log Kow), causes it to adsorb strongly to organic matter in sediment and to be readily absorbed by microorganisms and invertebrates at the bottom of the food web. lgcstandards.com

This initiates the process of biomagnification. As smaller organisms are consumed by larger ones, the concentration of this compound increases at each successive trophic level. The compound's properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 1,2,3-trichloro-5-phenylbenzene | nih.gov |

| PCB Number | 38 | sglab.net |

| CAS Number | 53555-66-1 | nih.govsglab.net |

| Molecular Formula | C12H7Cl3 | nih.govlgcstandards.com |

| Molecular Weight | 257.54 g/mol | lgcstandards.com |

| Log Kow | 5.76 | epa.gov |

This interactive table summarizes key physicochemical properties of this compound.

This food chain transfer leads to the highest concentrations in apex predators such as predatory fish, marine mammals, and birds of prey. epa.gov For example, a common pathway involves sediment-dwelling invertebrates being eaten by small fish, which are then consumed by larger fish, and ultimately by a fish-eating bird or mammal. epa.gov The metabolism of PCBs is generally slow, especially for more highly chlorinated congeners, leading to their accumulation in fatty tissues. Although lower-chlorinated PCBs like PCB 38 are metabolized more readily than higher-chlorinated ones, their continuous presence in the environment ensures persistent exposure for wildlife. epa.gov

Emerging Research Directions and Knowledge Gaps for 3,4,5 Trichlorobiphenyl

Advanced Analytical Techniques for Trace-Level Detection and Metabolite Identification

The accurate detection and quantification of 3,4,5-Trichlorobiphenyl, especially at trace levels, are critical for assessing environmental contamination and human exposure. While standard methods like gas chromatography coupled with mass spectrometry (GC-MS) are well-established for PCB analysis, the focus is shifting towards more sensitive and specific techniques.

High-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS) stands out as a powerful tool for the ultra-trace analysis of PCBs, including this compound. publications.gc.ca This method offers superior sensitivity and selectivity, which is crucial for distinguishing between different PCB congeners and quantifying them in complex environmental matrices. publications.gc.ca

Another area of advancement is the use of spectroscopy-based techniques. Surface-enhanced Raman spectroscopy (SERS) is an emerging analytical method that shows promise for the rapid and highly sensitive detection of PCBs. researchgate.net While still in the early stages of development for PCB analysis, SERS has the potential to provide a valuable alternative to traditional chromatographic methods. researchgate.net Furthermore, surface plasmon resonance (SPR) sensors are being explored for the low-level detection of environmental pollutants like PCBs, offering advantages such as high sensitivity and label-free detection. mdpi.com

The identification of metabolites is equally important for understanding the biological impact of this compound. Machine learning-assisted approaches are now being used to characterize hydroxylated metabolites of PCBs (OH-PCBs). acs.org These computational tools can help predict the retention times and mass spectrometry profiles of potential metabolites, facilitating their identification even when authentic standards are unavailable. acs.org This is particularly valuable given the vast number of possible OH-PCB congeners. acs.org

Table 1: Advanced Analytical Techniques for this compound

| Technique | Description | Key Advantages |

| High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS) | A highly sensitive and specific method for separating and identifying individual PCB congeners. | Ultra-trace detection limits, excellent selectivity for complex samples. publications.gc.ca |

| Surface-Enhanced Raman Spectroscopy (SERS) | An emerging technique that enhances the Raman signal of molecules adsorbed on a nanostructured surface. | High sensitivity, potential for rapid analysis. researchgate.net |

| Surface Plasmon Resonance (SPR) | A sensor technology that detects changes in the refractive index at a metal surface, enabling the detection of binding events. | High sensitivity, label-free detection, rapid response. mdpi.com |

| Machine Learning-Assisted Metabolite Identification | Computational methods to predict the analytical properties of potential metabolites, aiding in their identification. | Facilitates identification of novel metabolites without authentic standards. acs.org |

Mechanistic Understanding of Biotransformation Pathways Across Diverse Organisms

The biotransformation of this compound is a key process influencing its persistence and toxicity. Research is ongoing to elucidate the metabolic pathways in a wide range of organisms, from microorganisms to plants and animals.

In mammals, PCBs are primarily metabolized by the cytochrome P-450 microsomal monooxygenase system. This process involves hydroxylation to form more polar metabolites that can be conjugated and excreted. The position of chlorine atoms on the biphenyl (B1667301) structure significantly influences the rate and products of metabolism. For instance, the formation of methylsulfonyl-PCBs is dependent on the presence of vicinal hydrogen atoms at specific positions on the aromatic ring. acs.org

Plants also possess enzymatic systems capable of metabolizing PCBs, a concept often referred to as the "green liver" model. acs.org Studies have shown that plants like poplars can hydroxylate certain PCB congeners. acs.org However, the metabolic capabilities are species-specific. For example, while poplars were able to hydroxylate 3,3′,4,4′-tetrachlorobiphenyl, switchgrass was not. acs.org Research on trichlorobiphenyls in black nightshade hairy root cultures has demonstrated the formation of hydroxylated metabolites from dichloro- and trichlorobiphenyl congeners, while more highly chlorinated PCBs were not metabolized. nih.gov

Microbial degradation, particularly under anaerobic conditions, plays a crucial role in the environmental fate of PCBs. Organohalide-respiring bacteria can dechlorinate PCBs, reducing their toxicity. acs.orgfrontiersin.org The rate of dechlorination is dependent on the concentration of the PCB congener and the density of the bacterial population. acs.org

Quantitative Modeling of Environmental Fate and Transport for Specific Congeners

Predicting the environmental behavior of this compound requires sophisticated modeling approaches. Quantitative structure-activity relationship (QSAR) models are valuable tools for estimating the physicochemical properties and environmental fate of PCB congeners. portlandpress.com These models can predict properties like the octanol-water partition coefficient (Kow), which is a key parameter for assessing the bioaccumulation potential of organic compounds. portlandpress.com

Fate and transport models are used to simulate the movement and distribution of PCBs in the environment. These models consider various processes, including partitioning between sediment and water, bioaccumulation in organisms, and degradation. hudsonriver.org For example, sediment-water partitioning (Kp) is influenced by the chemical's properties and the characteristics of the sediment, such as its black carbon content. hudsonriver.org Models have shown that PCBs with fewer chlorine atoms in the ortho position tend to bind more strongly to black carbon. hudsonriver.org

The fugacity approach provides a conceptual framework for understanding the distribution of chemicals between different environmental compartments, such as air, water, and soil. By calculating the fugacity of a compound in each medium, it is possible to predict the direction of mass transfer.

Integrated Remediation Strategies Utilizing Biotransformation Processes

The remediation of PCB-contaminated sites is a significant environmental challenge. frontiersin.org Integrated strategies that combine different remediation techniques are gaining traction as a more effective approach. frontiersin.orgfrontiersin.org

Bioremediation, which harnesses the metabolic capabilities of microorganisms and plants, is a promising and cost-effective strategy. nih.gov Phytoremediation utilizes plants to remove, degrade, or contain contaminants. nih.gov Plants can directly take up and transform PCBs (phytotransformation) or stimulate microbial degradation in the root zone (rhizoremediation). nih.gov For instance, studies have shown that inoculating the roots of alfalfa with genetically engineered bacteria can enhance the dechlorination of specific trichlorobiphenyls. nih.gov

Combining bioremediation with other technologies can further enhance cleanup efficiency. For example, the use of nano-zerovalent iron (nZVI) particles can rapidly dechlorinate PCBs. frontiersin.org When combined with biodegradation, this approach can lead to a significant reduction in the concentration and toxicity of PCB mixtures. frontiersin.org Other innovative approaches include the application of microwaves and granular activated carbon for the treatment of PCB-contaminated soil. frontiersin.org

Table 2: Integrated Remediation Approaches for PCBs

| Strategy | Description | Example |

| Phytoremediation with Bioaugmentation | Using plants in combination with specific microorganisms to enhance the degradation of PCBs. | Inoculating alfalfa with bacteria to increase the dechlorination of 2',3,4-trichlorobiphenyl. nih.gov |

| Nano-Bio Treatment | Combining nanoparticles, such as palladized nano-zerovalent iron (Pd/nFe), with biodegradation. | Dehalogenation of Aroclor 1248 using Pd/nFe followed by biodegradation with Burkholderia xenovorans LB400. frontiersin.org |

| Combined Physical and Chemical Treatment | Utilizing physical methods like microwaves in conjunction with adsorbents like activated carbon. | Treatment of soil contaminated with 2,4,5-trichlorobiphenyl (B97342) using microwaves and granular activated carbon. frontiersin.org |

Long-Term Ecological Monitoring and Trend Analysis for this compound

Long-term monitoring programs are essential for tracking the environmental levels of this compound and assessing the effectiveness of remediation efforts. These programs often involve the analysis of various environmental media, such as sediment, water, and biota. who.int

Congener-specific analysis is increasingly being used in monitoring programs to provide a more detailed picture of PCB contamination. epri.com This is important because the toxicity and environmental behavior of PCBs vary significantly between different congeners. acs.org

Biomonitoring, which involves measuring contaminant levels in organisms, provides a direct measure of bioaccumulation and potential ecological risk. For example, monitoring PCB levels in fish populations can indicate the extent of contamination in aquatic ecosystems and provide insights into potential endocrine-disrupting effects.

Trend analysis of long-term monitoring data can reveal changes in contaminant concentrations over time, which can be linked to regulatory actions, such as the ban on PCB production, or the implementation of remediation measures. who.int

Q & A

Q. What standardized methods are recommended for quantifying 3,4,5-Trichlorobiphenyl in environmental matrices?

To quantify this compound in water, soil, or biosolids, high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS) is the gold standard. Calibrate using certified reference solutions (e.g., 1 mL at 100 μg/mL in isooctane) to ensure precision. Cross-validate with EPA Method 1668A, which specifies detection limits (e.g., ~83–192 pg/L for trichlorobiphenyl congeners) and requires isotopic dilution for accuracy . For PCB-specific analysis, use congener-specific standards (e.g., PCB 38 for this compound) to minimize co-elution errors .

Q. How should researchers prepare and validate analytical standards for this compound?

Use certified solutions (e.g., 5 mg solid or 1 mL liquid standard) traceable to NIST or ISO guidelines. Validate purity (>98%) via gas chromatography with electron capture detection (GC-ECD) and confirm structural identity using nuclear magnetic resonance (NMR) or high-resolution mass spectral libraries (e.g., NIST Chemistry WebBook). For deuterated analogs (e.g., this compound-d5), verify isotopic enrichment (>99% D) to ensure reliable use as internal standards in pharmacokinetic studies .

Q. What are the primary environmental pathways for this compound persistence?

this compound exhibits moderate volatility (log KOW ~5.1) and tends to adsorb to organic-rich sediments. Its air half-life (~2.5–2.7 days) can be modeled using machine learning algorithms incorporating chlorine substitution patterns and molecular descriptors . Monitor bioaccumulation in aquatic food webs, as its log KOW suggests potential biomagnification in lipid-rich tissues .

Advanced Research Questions

Q. What controversies exist in applying Toxic Equivalency Factors (TEFs) to assess this compound toxicity?

While this compound is not a direct Ah-receptor agonist like coplanar PCBs, its inclusion in TEF models remains debated. Evidence suggests non-additive (antagonistic) interactions in PCB mixtures may overestimate toxicity when using TEFs. For example, Aroclor 1260’s carcinogenicity is Ah-receptor-independent, highlighting the need for congener-specific risk assessments . Additionally, species-specific responses (e.g., rodents vs. fish) limit TEF generalizability, requiring cross-species comparative studies .

Q. How can computational models improve predictions of this compound’s environmental fate?

Machine learning models trained on congener-specific data (e.g., chlorine substitution positions, molecular weight) predict air half-lives with >85% accuracy. For this compound, ensemble methods (e.g., random forest) outperform linear regression by accounting for non-linear interactions between substituents and environmental variables . Pair these models with molecular dynamics simulations to predict sediment-binding affinities and degradation pathways.

Q. What methodological challenges arise in analyzing this compound’s metabolic byproducts?

Its mono-ortho metabolites may exhibit dioxin-like activity, complicating toxicity assessments. Use deuterated analogs (e.g., this compound-d5) as isotopic tracers in in vitro hepatic microsome assays to track metabolite formation. Employ LC-QTOF-MS to resolve hydroxylated and methylsulfonyl derivatives, which often co-elute with parent compounds in traditional GC methods . Validate findings against spectral libraries (e.g., NIST) to minimize false positives .

Q. How do congener interactions in PCB mixtures affect this compound’s toxicological profile?

Synergistic or antagonistic interactions with coplanar PCBs (e.g., 3,3',4,4'-tetraCB) can modulate Ah-receptor activation. Design in vitro assays using binary or ternary PCB mixtures to quantify effect thresholds. For example, this compound may inhibit cytochrome P450 enzymes induced by higher-chlorinated congeners, altering metabolic clearance rates. Use factorial experimental designs to isolate interaction effects .

Methodological Notes

- Cross-Validation of Analytical Data : Always pair HRGC/HRMS results with orthogonal techniques (e.g., NMR or FTIR) to confirm congener identity, especially in complex matrices .

- Ethical Data Reporting : Disclose potential biases (e.g., publication bias favoring positive results) in toxicity studies to maintain reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.